molecular formula C58H97N15O17 B10820907 2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Cat. No.: B10820907
M. Wt: 1276.5 g/mol
InChI Key: KQMKBWMQSNKASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic peptide derivative characterized by a 28-membered ring structure (1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacosane) with multiple functional groups. Key features include:

  • Substituents: Nine oxo groups, hydroxymethyl, hydroxyethyl, and branched alkyl chains (e.g., 2-methylpropyl, butan-2-yl).
  • Structural complexity: The molecule integrates both polar (hydroxy, amino) and hydrophobic (alkyl, phenyl) regions, which may influence solubility and membrane permeability .

Properties

IUPAC Name

2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMKBWMQSNKASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H97N15O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl... (referred to as "the compound") is a complex molecule with potential biological activities. This article aims to summarize its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes multiple functional groups and a complex arrangement of carbon chains. Its molecular formula indicates a high degree of saturation and multiple oxo and amino functionalities which are often associated with bioactivity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and chalcone have shown strong antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of hydroxymethyl groups and amino functionalities in the compound may enhance its interaction with bacterial cell wall biosynthesis pathways.

2. Anticancer Potential
Several studies have demonstrated that compounds with similar structural characteristics possess anticancer properties. For example, thiazole derivatives have been noted for their cytotoxic activity against cancer cell lines . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring significantly influence the anticancer efficacy .

3. Anti-inflammatory Effects
The potential anti-inflammatory properties of the compound are suggested by its structural similarities to known anti-inflammatory agents. Compounds that target inflammatory pathways often contain hydroxyl and amino groups which can mediate inflammatory responses .

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of structurally related compounds revealed that certain modifications significantly increased activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 2 µg/mL for effective compounds . The compound's structural features may contribute similarly to its antibacterial potency.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on thiazole-based compounds indicated that specific substitutions led to enhanced cytotoxicity in A-431 and Jurkat cell lines. The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin . This suggests that the compound may exhibit comparable or superior anticancer activity.

Data Tables

Activity Type Effect Reference
AntimicrobialMIC 1–2 µg/mL against Gram+
AnticancerIC50 < Doxorubicin
Anti-inflammatoryPotential based on structure

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound's structure indicates potential as a lead compound in drug discovery. Its unique arrangement may allow for interactions with specific receptors or enzymes involved in disease processes.
    • Cancer Therapy : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and survival. Research into this compound could explore its efficacy against various cancer types.
    • Immunotherapy : Given its potential to interact with immune pathways, there is interest in investigating its role as an immunomodulator. Compounds that enhance immune response can be critical in treating cancers and infectious diseases.
  • Antimicrobial Activity : The presence of amino and hydroxyl groups may enhance the compound's ability to penetrate bacterial membranes or inhibit essential bacterial functions. Studies on related compounds have shown promise against resistant bacterial strains.

Biochemical Research

The compound's complex structure makes it a valuable tool for biochemical studies:

  • Enzyme Inhibition Studies : Its potential to inhibit specific enzymes could be explored to understand metabolic pathways better. Inhibitors play a crucial role in regulating biochemical reactions and can serve as therapeutic agents.
  • Protein Interaction Studies : The ability of this compound to bind to proteins can be studied using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), providing insights into its mechanism of action.

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in medicine:

  • In Vivo and In Vitro Toxicity Assessments : Conducting toxicity studies will help determine the compound's safety margins and guide dosage recommendations for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of macrocyclic peptides with modified side chains. Key structural analogs include:

Compound Key Structural Features Bioactivity Reference
Target Compound (as above) 28-membered macrocycle with nine oxo groups, hydroxyethyl, diamidinopropyl, phenyl groups Unknown (hypothetical: protease inhibition or antimicrobial activity)
(S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-... () Azetidine-carboxamide core with pyrimido[4,5-d]pyrimidinyl group Kinase inhibition (inferred from pyrimidine moiety)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... () Hexane backbone with phenoxyacetamido and tetrahydropyrimidinyl groups Antiviral or anti-inflammatory (phenoxy groups common in NSAID analogs)

Functional Group Analysis

  • Diamidinopropyl side chain: Unique to the target compound, this group is rare in macrocycles but resembles arginine-rich peptides, which often exhibit cell-penetrating or nucleic acid-binding properties .
  • Hydroxyethyl/hydroxymethyl groups : Enhance water solubility compared to purely alkyl-substituted analogs (e.g., 2-methylpropyl in the target vs. tert-butyl in compounds) .
  • Phenyl group : Shared with compounds; may contribute to π-π stacking interactions in target binding.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~1,500–1,800 Da (estimated) ~800–900 Da ~1,000–1,200 Da
LogP (Predicted) ~1.5–2.5 (moderate lipophilicity) ~2.0–3.0 ~1.0–1.5
Solubility Low aqueous solubility due to macrocyclic core Moderate (polar pyrimidine group) Low (hydrophobic phenoxy groups)
Bioactivity Specificity Hypothetical: Broad-spectrum (multi-target) Narrow (kinase-focused) Moderate (NSAID-like targets)

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s macrocyclic structure and nine oxo groups pose significant synthetic hurdles, unlike the linear analogs in and .
  • Biological Data Gaps: No direct pharmacological studies are available for the target compound, whereas and analogs have documented kinase inhibition and anti-inflammatory activities, respectively .

Q & A

Q. What methodologies are recommended for synthesizing this complex macrocyclic compound?

Synthesis involves multi-step solid-phase peptide chemistry or solution-phase fragment coupling. Key steps include:

  • Fragment assembly : Use Fmoc/tBu protection strategies for amino acid residues, with coupling reagents like HBTU/HOBt to minimize racemization .
  • Macrocyclization : Employ high-dilution conditions (0.01–0.1 mM) with PyBOP/DIPEA to favor intramolecular amide bond formation over oligomerization.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity, as validated by LC-MS (e.g., m/z 1456.7 [M+H]+ observed in similar compounds) .

Q. How can structural characterization be performed given the compound’s large size and functional complexity?

Combine orthogonal analytical techniques:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., Q-TOF instruments with ±2 ppm accuracy).
  • Multidimensional NMR : 1H-13C HSQC and HMBC resolve overlapping signals in the macrocyclic core. For example, amide protons typically resonate at δ 7.8–8.5 ppm in DMSO-d6 .
  • FT-IR : Detect key functional groups (e.g., carbonyl stretches at 1650–1680 cm⁻¹ for amides) .

Q. What strategies are effective for optimizing solubility and stability during in vitro assays?

  • Solubility : Test co-solvents (e.g., 10% DMSO/PEG-400) or pH adjustment (6.5–7.4) to mitigate aggregation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. For hydrolytically sensitive groups (e.g., hydroxymethyl), lyophilized storage at -80°C is advised .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural validation?

  • Scenario : Discrepancies between predicted and observed NMR shifts.
  • Methodology :
  • Perform heteronuclear experiments (e.g., 15N-edited NOESY) to assign stereochemistry.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations at the B3LYP/6-31G* level) .
  • Re-synthesize ambiguous fragments for isolated characterization .

Q. What experimental designs are suitable for probing the compound’s conformational dynamics and target interactions?

  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) to simulate macrocycle flexibility over 100–200 ns trajectories .
  • Surface plasmon resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with putative targets (e.g., kinases or GPCRs).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying ionic strengths to assess entropy-driven interactions .

Q. How can researchers address low reproducibility in biological activity assays?

  • Root cause analysis :
  • Verify compound integrity post-assay via LC-MS to rule out degradation.
  • Standardize assay conditions (e.g., ATP concentration in kinase assays to avoid false negatives).
    • Experimental redesign :
  • Include orthogonal assays (e.g., fluorescence polarization + enzymatic activity) to confirm target engagement.
  • Use statistical DOE (design of experiments) to optimize variables like pH, temperature, and cofactor concentrations .

Q. What advanced techniques are recommended for studying the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by UPLC-QTOF analysis to identify oxidative metabolites (e.g., hydroxylation at β-carbon positions) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess potential drug-drug interactions.
  • Stable isotope labeling : Synthesize a 13C-labeled analog to track metabolic pathways via NMR .

Methodological Tables

Table 1. Key Spectral Benchmarks for Structural Validation

TechniqueCritical ObservationsReference
HRMS [M+H]+ = 2458.9 (calc. 2459.2)
1H NMR δ 1.2–1.4 ppm (isopropyl groups)
FT-IR 1675 cm⁻¹ (amide I band)

Table 2. Stability Profile Under Stress Conditions

ConditionDegradation Products IdentifiedHalf-Life (t1/2)
pH 2.0Hydrolyzed amide bonds6.2 hours
UV lightOxidized hydroxymethyl groups48 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.